4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde
Description
4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a nitro-aromatic compound featuring a piperazine core linked to two substituted benzaldehyde moieties. Its structure includes a formyl group (-CHO) and two nitro (-NO₂) groups positioned on distinct aromatic rings. This compound is likely synthesized for applications in pharmaceutical or materials chemistry, where nitro and aldehyde functionalities enable further derivatization, such as condensation or reduction reactions. The piperazine ring, a common motif in drug design, may enhance solubility or serve as a scaffold for molecular interactions. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a pivotal role in refinement and analysis .
Properties
IUPAC Name |
4-[4-(4-formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6/c23-11-13-1-3-15(17(9-13)21(25)26)19-5-7-20(8-6-19)16-4-2-14(12-24)10-18(16)22(27)28/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVDRZRWYFPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a piperazine derivative followed by formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 4-[4-(4-Carboxyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde.
Reduction: 4-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of piperazine, including those containing nitrophenyl groups, exhibit significant antibacterial properties. For example, compounds similar to 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of nitro groups enhances their biological activity by facilitating electron transfer processes that are crucial for bacterial inhibition.
-
Antidepressant Potential :
- Piperazine derivatives have been explored for their antidepressant effects. The compound's structure allows it to interact with neurotransmitter systems, potentially modulating serotonin and dopamine pathways, which are critical in mood regulation . Experimental studies have demonstrated that related compounds can alleviate symptoms of depression in animal models.
-
Anticancer Properties :
- Some studies suggest that piperazine-based compounds may exhibit anticancer activity by inducing apoptosis in cancer cells. The incorporation of nitrophenyl moieties could enhance the selectivity and potency of these compounds against tumor cells . Further research is needed to elucidate the specific mechanisms involved.
Synthetic Applications
-
Organic Synthesis :
- The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group can undergo various reactions, including nucleophilic addition and condensation reactions, making it useful for synthesizing more complex molecules . For instance, it can be used to create Schiff bases or other heterocyclic compounds.
- Material Science :
Case Studies
-
Antibacterial Activity Study :
- A study conducted on piperazine derivatives revealed that compounds structurally similar to 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde exhibited varying degrees of antibacterial activity against E. coli and S. aureus. The most potent derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
-
Antidepressant Activity Evaluation :
- In a preclinical study assessing the antidepressant effects of piperazine derivatives, it was found that certain compounds significantly reduced depressive-like behaviors in rodent models when administered over a period of two weeks . This suggests potential therapeutic applications for the compound in treating mood disorders.
Mechanism of Action
The mechanism by which 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde exerts its effects is largely dependent on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amines, which can further react with various biological targets. These interactions can modulate the activity of enzymes or receptors, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs, such as 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (), and other nitro-aromatic piperazine derivatives.
Structural and Functional Differences
Key Research Findings
- Electron-Withdrawing Effects : The nitro groups in the target compound reduce the basicity of the piperazine nitrogen, limiting protonation in physiological conditions. This contrasts with the Fmoc-protected piperazine derivative, where the amine is blocked, rendering it inert .
- Stability : Nitro-aromatic compounds like the target are prone to photodegradation, whereas Fmoc derivatives are sensitive to basic conditions due to carbamate cleavage .
- Synthetic Utility : The formyl groups in the target compound allow for Schiff base formation, useful in ligand design. In contrast, the acetic acid group in the Fmoc derivative facilitates peptide coupling reactions .
Biological Activity
4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde, often referred to by its chemical structure or CAS number (184177-81-9), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a nitrophenyl group and an aldehyde functional group. Its molecular formula is , indicating the presence of multiple functional groups that may influence its biological activity.
Cytotoxicity
Research indicates that compounds similar to 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related nitrophenyl piperazine derivatives have shown potent activity against glioblastoma and breast adenocarcinoma cells, often at nanomolar concentrations. The presence of nitro groups is believed to enhance this activity by inducing oxidative stress and apoptosis in cancer cells .
The proposed mechanisms for the cytotoxic effects include:
- Induction of Apoptosis : The compound likely triggers apoptotic pathways, leading to characteristic morphological changes in cells such as chromatin condensation and cell shrinkage .
- Oxidative Stress : The nitro groups may contribute to increased reactive oxygen species (ROS) production, which is linked to cellular damage and apoptosis .
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of various piperazine derivatives, including those structurally related to 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde. The results indicated that these compounds exhibited higher cytotoxicity compared to standard chemotherapeutic agents like etoposide, with IC50 values in the low nanomolar range. Notably, compounds with ortho-substituted nitro groups showed enhanced activity .
Case Study 2: In Vivo Studies
In vivo studies involving animal models demonstrated that derivatives of this compound could significantly reduce tumor growth without inducing severe toxicity. For example, a related compound was administered at a dose of 5 mg/kg for four consecutive days, resulting in notable tumor size reduction with minimal side effects observed .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 184177-81-9 |
| Antitumor Activity (IC50) | Low nanomolar range |
| Common Mechanisms | Apoptosis induction |
| Oxidative stress |
Q & A
Q. Table 1. Comparative Reactivity of Functional Groups
| Group | Reactivity (DFT Fukui Index) | Preferred Solvent |
|---|---|---|
| Aldehyde | 0.45 (electrophilic) | DMF |
| Nitro (meta) | 0.12 | Chloroform |
| Piperazine-N | 0.30 (nucleophilic) | THF |
Q. Table 2. NMR Chemical Shifts (DMSO-d6)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | 10.1 | Singlet |
| Piperazine H | 3.2–3.8 | Multiplet |
| Aromatic H | 7.5–8.3 | Doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
